4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt
Brand Name: Vulcanchem
CAS No.: 79844-78-3
VCID: VC20815863
InChI: InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1
SMILES: C1COCCN1C2=NS(=O)[N-]C2=O.[K+]
Molecular Formula: C6H8KN3O3S
Molecular Weight: 241.31 g/mol

4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt

CAS No.: 79844-78-3

Cat. No.: VC20815863

Molecular Formula: C6H8KN3O3S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt - 79844-78-3

Specification

CAS No. 79844-78-3
Molecular Formula C6H8KN3O3S
Molecular Weight 241.31 g/mol
IUPAC Name potassium;4-morpholin-4-yl-1-oxo-1λ4-thia-5-aza-2-azanidacyclopent-4-en-3-one
Standard InChI InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1
Standard InChI Key KDUUYEDJMSXWEN-UHFFFAOYSA-M
Isomeric SMILES C1COCCN1C2=NS(=O)[N-]C2=O.[K+]
SMILES C1COCCN1C2=NS(=O)[N-]C2=O.[K+]
Canonical SMILES C1COCCN1C2=NS(=O)[N-]C2=O.[K+]

Introduction

Chemical Structure and Properties

The 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is structurally characterized as a potassium salt derivative of the 1,2,5-thiadiazole scaffold. It features a morpholinyl substituent at the 4-position and a sulfoxide group at the 1-position, creating a unique molecular arrangement with specific chemical properties. The compound has a molecular formula of C6H8KN3O3S with a molecular weight of 241.31 g/mol.

The core structure contains a five-membered thiadiazole ring that includes both sulfur and nitrogen atoms, with the morpholine substituent enhancing its biological activity and solubility in various solvents. The presence of the sulfoxide group and potassium counterion significantly contributes to its enhanced solubility profile in polar solvents, making it particularly relevant in pharmaceutical applications and quality control processes.

The compound is alternatively known as Timolol EP Impurity G or 4-morpholino-1,2,5-thiadiazol-3(2H) , indicating its relationship to the non-selective beta-blocker timolol, which is commonly used in glaucoma treatment. As a degradation product or synthetic intermediate in timolol production, this compound plays a significant role in pharmaceutical quality assessment and control.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt:

PropertyValue
Chemical Name4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt
CAS Number79844-78-3
Molecular FormulaC6H8KN3O3S
Molecular Weight241.31 g/mol
AppearanceCrystalline solid (inferred from related compounds)
SolubilityEnhanced solubility in polar solvents
ClassificationTimolol Maleate Impurity G
Structure TypeThiadiazole derivative with morpholine substituent

Synthesis Methods

The synthesis of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt typically involves multiple reaction steps that require precise control of conditions to ensure high yield and purity. Based on synthesis methods for related thiadiazole compounds, the general approach includes the formation of the thiadiazole core, attachment of the morpholine ring, and subsequent oxidation and salt formation.

Formation of the Thiadiazole Core

The initial step in the synthesis involves the cyclization of appropriate precursors to form the 1,2,5-thiadiazole ring. This cyclization can be achieved through the reaction of thiosemicarbazide with an appropriate oxidizing agent under controlled conditions. The process requires careful temperature regulation and reaction time monitoring to ensure the structural integrity of the thiadiazole scaffold.

Attachment of the Morpholine Group

Analytical Characterization

Analytical characterization of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt is essential for confirming its identity, purity, and structural integrity. Various analytical techniques provide comprehensive information about the compound's physical and chemical properties.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands associated with the thiadiazole ring, morpholine substituent, and oxide group. These spectroscopic fingerprints are valuable for compound identification and purity assessment.

X-ray Crystallography

X-ray crystallography provides definitive structural information about the spatial arrangement of atoms in the crystal lattice. For similar potassium salt compounds, single-crystal X-ray diffraction (SCXRD) has been employed to elucidate crystal structures . This technique would reveal the three-dimensional arrangement of the thiadiazole ring, morpholine substituent, and the coordination environment of the potassium ion.

Biological Activities and Applications

The 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt has several potential biological activities and applications, particularly in pharmaceutical research and development.

Deuterated Derivatives

Deuterated derivatives of this compound, such as 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one-D8 1-Oxide Potassium Salt, serve as valuable tools in research for tracing metabolic pathways or studying chemical reactions. These isotope-labeled compounds maintain the same chemical properties while enabling precise tracking in complex biological systems.

Crystal Engineering

The potassium salt nature of this compound makes it relevant for crystal engineering studies. Research on similar potassium salts has shown that they can form unique crystal structures with specific packing arrangements and intermolecular interactions . These studies provide insights into crystal formation mechanisms and potential applications in pharmaceutical formulation.

Comparison with Related Compounds

A comparative analysis of 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt with related compounds provides valuable insights into structure-activity relationships and potential applications.

Relationship to Other Thiadiazole Compounds

The thiadiazole scaffold is present in numerous biologically active compounds with diverse applications. Related compounds featuring thiadiazole rings have demonstrated antimicrobial, anticancer, and other pharmaceutical properties . The specific substitution pattern in 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt distinguishes it from other thiadiazole derivatives and contributes to its unique property profile.

Research on N-R-2-[(3-R-2-oxo-2H- triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiadiazole fragments has shown considerable cytotoxicity when tested against Photobacterium leiognathi . This suggests that the thiadiazole moiety contributes significantly to the biological activity of these compounds.

Future Research Directions

Research on 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt and related compounds presents numerous opportunities for future investigation.

Structure-Activity Relationship Studies

Future research could focus on exploring the relationship between structural modifications of the thiadiazole scaffold and resulting biological activities. Systematic studies involving the synthesis of analogs with varied substituents could provide valuable insights into structure-activity relationships.

Crystal Engineering Applications

The potassium salt nature of this compound suggests potential applications in crystal engineering. Research on similar potassium salts has demonstrated the formation of unique crystal structures with specific packing arrangements and intermolecular interactions . Expanding these studies to include 4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one 1-Oxide Potassium Salt could yield valuable insights into crystal formation mechanisms and potential pharmaceutical applications.

Expanded Biological Testing

Comprehensive biological testing of this compound across various assays could reveal previously unknown activities or applications. Given the biological activities demonstrated by related thiadiazole compounds, systematic screening against a range of biological targets would be valuable.

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